N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide
Description
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE is a synthetic organic compound that features a pyrrole ring and a tetrafluorophenoxy group
Properties
Molecular Formula |
C20H16F4N2O2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide |
InChI |
InChI=1S/C20H16F4N2O2/c1-12(28-19-17(23)15(21)10-16(22)18(19)24)20(27)25-11-13-4-6-14(7-5-13)26-8-2-3-9-26/h2-10,12H,11H2,1H3,(H,25,27) |
InChI Key |
MHXUCICFYLUTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of aniline derivatives with acyl chlorides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Tetrafluorophenoxy Group: The tetrafluorophenoxy group is incorporated through a nucleophilic substitution reaction, where the phenyl group reacts with tetrafluorophenol in the presence of a base[][3].
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and tetrafluorophenoxy groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with tetrafluorophenol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE
- N-{[4-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE
Uniqueness
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDE is unique due to its combination of a pyrrole ring and a tetrafluorophenoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
